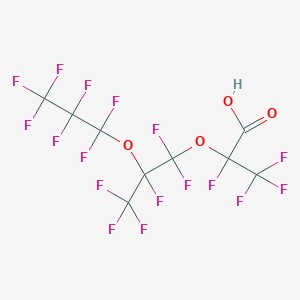










|
REACTION_CXSMILES
|
[F-].[K+].[C:3](F)([C:5]([F:31])([O:10][C:11]([F:30])([F:29])[C:12]([F:28])([O:17][C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])[C:13]([F:16])([F:15])[F:14])[C:6]([F:9])([F:8])[F:7])=[O:4].F[C].[OH2:35]>COCCOCCOC>[C:20]([C:19]([C:18]([O:17][C:12]([C:11]([O:10][C:5]([C:3]([OH:4])=[O:35])([C:6]([F:7])([F:8])[F:9])[F:31])([F:30])[F:29])([C:13]([F:14])([F:16])[F:15])[F:28])([F:26])[F:27])([F:25])[F:24])([F:22])([F:23])[F:21] |f:0.1|
|


|
Name
|
|
|
Quantity
|
333 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[C]
|
|
Name
|
1
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 5°-10° for 2.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added rapidly
|
|
Type
|
DISSOLUTION
|
|
Details
|
slowly dissolved
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
overnight at 25°, and poured into 2 l
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 100 ml of CFCl2Cl
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with 2 l
|
|
Type
|
EXTRACTION
|
|
Details
|
of H2O, extracted with 100 ml of conc. H2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
Hydrolysis
|
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |